molecular formula C5H5N3OS B157952 4-formyl-1H-pyrazole-1-carbothioamide CAS No. 132906-74-2

4-formyl-1H-pyrazole-1-carbothioamide

Cat. No. B157952
M. Wt: 155.18 g/mol
InChI Key: OTKCAMFCJSYSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-formyl-1H-pyrazole-1-carbothioamide” is a compound that is part of the pyrazole family . Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . This compound is a useful building block in organic synthesis .


Synthesis Analysis

The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides, which includes “4-formyl-1H-pyrazole-1-carbothioamide”, can be achieved via the multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation . This method aligns with the principles of green chemistry, including atom economy, facile execution, ease of diversification, and high reaction efficiency .


Molecular Structure Analysis

Pyrazole derivatives, including “4-formyl-1H-pyrazole-1-carbothioamide”, have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

The synthesis of “4-formyl-1H-pyrazole-1-carbothioamide” involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is facilitated by the use of tetrabutylammonium hydroxide under microwave irradiation .

Scientific Research Applications

  • Anticancer Research :

    • Pyrazole-1-carbothioamide derivatives demonstrate significant anticancer properties. For instance, a study by Radwan et al. (2019) found that these compounds, after undergoing specific chemical modifications, showed considerable antiproliferative activity against various human cancer cell lines, such as MCF-7, HepG2, and HCT-116.
  • Green Chemistry and Synthesis :

    • Farmani et al. (2018) Farmani, Mosslemin, & Sadeghi, 2018 reported on the microwave-assisted green synthesis of pyrazole-1-carbothioamides in water, highlighting an efficient, rapid, and environmentally friendly method for producing these compounds.
  • Antimicrobial Properties :

    • Sharma et al. (2011) Sharma, Chandak, Kumar, Sharma, & Aneja, 2011 investigated the antibacterial and antifungal properties of pyrazole-1-carbothioamides. They found that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria and moderate antifungal activity against specific fungi.
    • Similarly, the work of Pitucha et al. (2010) also demonstrated promising antibacterial activities of pyrazole-1-carbothioamide derivatives.
  • Corrosion Inhibition :

    • Boudjellal et al. (2020) Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020 researched the use of pyrazole carbothioamide heterocycles as corrosion inhibitors. They found that these compounds showed strong adsorption on the surface of mild steel, offering protective properties in acid mediums.
  • Antidepressant Activity :

    • Mathew, Suresh, & Anbazhagan (2014) Mathew, Suresh, & Anbazhagan, 2014 explored the antidepressant potential of pyrazole-1-carbothioamide derivatives. Their study indicated that certain derivatives could be useful as antidepressant medications.
  • Molecular Docking and Computational Studies :

    • Uzun (2022) Uzun, 2022 conducted molecular docking and computational chemistry studies on pyrazole-1-carbothioamide derivatives. These studies provide insights into the molecular interactions and potential applications of these compounds in various biological activities.

Future Directions

The future directions for “4-formyl-1H-pyrazole-1-carbothioamide” and similar compounds lie in their potential applications in the field of medicine and pharmaceuticals . Their synthesis aligns with the principles of green chemistry, making them environmentally friendly . Furthermore, their diverse and valuable synthetical, biological, and photophysical properties make them a promising area of research .

properties

IUPAC Name

4-formylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCAMFCJSYSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(=S)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-1H-pyrazole-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-formyl-1H-pyrazole-1-carbothioamide
Reactant of Route 2
4-formyl-1H-pyrazole-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
4-formyl-1H-pyrazole-1-carbothioamide
Reactant of Route 4
4-formyl-1H-pyrazole-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
4-formyl-1H-pyrazole-1-carbothioamide
Reactant of Route 6
4-formyl-1H-pyrazole-1-carbothioamide

Citations

For This Compound
3
Citations
N Renuka, KA Kumar - Int. J. Pharm. Pharm. Sci., 2015 - researchgate.net
Objectives: The aim of the present study was to synthesize a series of novel bridged pyrans as antimicrobial agents. Methods: An isomeric mixture of 3-(4-ethoxy-10-methyl-8-oxo-2-…
Number of citations: 7 www.researchgate.net
R Nagamallu, B Srinivasan, MB Ningappa… - Bioorganic & medicinal …, 2016 - Elsevier
… -2-oxo-2H-chromene-6,8-diyl)bis(4-formyl-1H-pyrazole-1-carboxamide), 7g and 3,3′-(7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl)bis(4-formyl-1H-pyrazole-1-carbothioamide), 7h …
Number of citations: 130 www.sciencedirect.com
KM EL‐mahdy, O Farouk - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
8‐Chloro‐7‐formyl‐4‐oxo‐2‐phenyl‐4H‐pyrimido[1,2‐a]pyrimidine‐3‐carbonitrile (3) is constructed using N‐(5‐cyano‐6‐oxo‐4‐phenyl‐1,6‐dihydropyrimidin‐2‐yl) acetamide (2) via …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.